molecular formula C22H19N3O7 B3455224 1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3455224
M. Wt: 437.4 g/mol
InChI Key: HWXDSRNDPHCRNL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It has a molecular formula of C22H19N3O7 and an average mass of 437.402 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. These include an allyl group, a methoxy group, a nitrobenzyl group, and a pyrimidinetrione group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula. For example, it is likely to be a solid at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7/c1-3-10-24-21(27)16(20(26)23-22(24)28)11-14-8-9-18(19(12-14)31-2)32-13-15-6-4-5-7-17(15)25(29)30/h3-9,11-12H,1,10,13H2,2H3,(H,23,26,28)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXDSRNDPHCRNL-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-allyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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